molecular formula C14H30O2 B14073772 2-Butyloctan-1-ol, ethoxylated CAS No. 60636-37-5

2-Butyloctan-1-ol, ethoxylated

Cat. No.: B14073772
CAS No.: 60636-37-5
M. Wt: 230.39 g/mol
InChI Key: JLXNHGNJNWKTFI-UHFFFAOYSA-N
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Description

2-Butyloctan-1-ol, ethoxylated, also known as ethoxylated 2-butyloctanol, is a surfactant commonly used in various industrial applications. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. The compound is characterized by the presence of ethoxy groups attached to the 2-butyloctanol molecule, which enhances its surfactant properties .

Preparation Methods

2-Butyloctan-1-ol, ethoxylated is typically synthesized by the ethoxylation of 2-butyloctanol. The process involves the reaction of 2-butyloctanol with ethylene oxide in the presence of a catalyst, usually a base such as potassium hydroxide. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired degree of ethoxylation . Industrial production methods often involve continuous processes to ensure consistent product quality and efficiency .

Chemical Reactions Analysis

2-Butyloctan-1-ol, ethoxylated undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ethoxylated alcohol back to its parent alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Butyloctan-1-ol, ethoxylated has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyloctan-1-ol, ethoxylated is primarily based on its surfactant properties. The ethoxy groups enhance the compound’s ability to reduce surface tension, allowing it to interact with and solubilize various substances. This makes it effective in applications such as detergents and emulsifiers. The molecular targets and pathways involved depend on the specific application and the substances being solubilized .

Properties

CAS No.

60636-37-5

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

IUPAC Name

2-(2-butyloctoxy)ethanol

InChI

InChI=1S/C14H30O2/c1-3-5-7-8-10-14(9-6-4-2)13-16-12-11-15/h14-15H,3-13H2,1-2H3

InChI Key

JLXNHGNJNWKTFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)COCCO

Related CAS

60636-37-5

Origin of Product

United States

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